N-(3,4-dimethylphenyl)pentanamide

Description

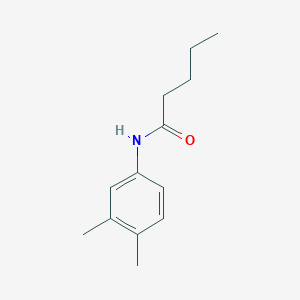

N-(3,4-Dimethylphenyl)pentanamide is an organic compound characterized by a pentanamide backbone substituted with a 3,4-dimethylphenyl group. The compound’s synthesis likely involves amide coupling methodologies, similar to related derivatives .

Properties

Molecular Formula |

C13H19NO |

|---|---|

Molecular Weight |

205.3 g/mol |

IUPAC Name |

N-(3,4-dimethylphenyl)pentanamide |

InChI |

InChI=1S/C13H19NO/c1-4-5-6-13(15)14-12-8-7-10(2)11(3)9-12/h7-9H,4-6H2,1-3H3,(H,14,15) |

InChI Key |

GKVCAEYCABWMAT-UHFFFAOYSA-N |

SMILES |

CCCCC(=O)NC1=CC(=C(C=C1)C)C |

Canonical SMILES |

CCCCC(=O)NC1=CC(=C(C=C1)C)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Physicochemical Properties

The table below compares N-(3,4-dimethylphenyl)pentanamide with key analogs, highlighting structural differences and their implications:

Key Observations:

- Lipophilicity: The dimethylphenyl group in the target compound enhances lipophilicity compared to the methoxyphenyl analog (logP ~2.5 vs.

- Synthetic Routes: The compound can be synthesized via amide coupling (e.g., EDC/HOBt activation), analogous to N-(3,4-dimethoxyphenethyl)-2-oxo-5-phenylpentanamide . Boron-containing analogs require multi-component reactions, which are less straightforward .

- Bioactivity: The methoxyphenyl derivative exhibits anthelmintic properties, suggesting that dimethylphenyl variants may also target parasitic pathways but with altered potency due to steric effects .

Stability and Metabolic Considerations

- Degradation Pathways: N-(3,4-Dichlorophenyl)-2-methylpentanamide undergoes biochemical decomposition via dehalogenation and amide hydrolysis . The dimethylphenyl group in the target compound may confer greater metabolic stability compared to chloro- or methoxy-substituted analogs, as methyl groups resist oxidative demethylation .

Drug-Likeness and Pharmacokinetics

- Rule-of-Five Compliance: The target compound (MW ~233, logP ~2.5) adheres to Lipinski’s rules, similar to N-(4-methoxyphenyl)pentanamide, which has favorable oral bioavailability .

- Polar Surface Area (PSA): Estimated PSA of ~40 Ų (amide + aromatic groups) suggests moderate blood-brain barrier penetration, comparable to sulfamoylphenyl derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.